molecular formula C9H4BrClFN B1442442 5-Bromo-2-chloro-8-fluoroquinoline CAS No. 1215767-73-9

5-Bromo-2-chloro-8-fluoroquinoline

Cat. No.: B1442442
CAS No.: 1215767-73-9
M. Wt: 260.49 g/mol
InChI Key: SMRNGQQMOINZCQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-8-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring. The incorporation of these halogens imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-8-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in DNA replication and repair, thereby affecting cellular processes. The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their respective reactions, leading to a cascade of downstream effects. Furthermore, this compound can interact with DNA and RNA, causing changes in gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that this compound remains stable under controlled conditions, but it may degrade when exposed to light or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication. At high doses, this compound can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, which convert it into more water-soluble metabolites for excretion. These metabolic processes can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can determine its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and RNA, or in the mitochondria, affecting cellular energy production. The subcellular localization of this compound can influence its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-8-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For instance, the bromination and chlorination of 8-fluoroquinoline can be achieved using bromine and chlorine reagents under controlled conditions . The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, thereby optimizing the production process .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-fluoroquinoline
  • 4-Bromo-3-chloro-8-fluoroquinoline
  • 4-Bromo-5,8-difluoroquinoline
  • 4-Bromo-7,8-difluoroquinoline
  • 4-Bromo-7-fluoroquinoline
  • 4-Chloro-8-fluoroquinoline
  • 3,4-Dichloro-8-fluoroquinoline

Uniqueness

Compared to similar compounds, 5-Bromo-2-chloro-8-fluoroquinoline is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the quinoline ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

5-bromo-2-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRNGQQMOINZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296362
Record name 5-Bromo-2-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215767-73-9
Record name 5-Bromo-2-chloro-8-fluoroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215767-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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